molecular formula C20H16Cl2N4OS B2581958 (1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one CAS No. 860649-36-1

(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one

Cat. No.: B2581958
CAS No.: 860649-36-1
M. Wt: 431.34
InChI Key: VVLVYQFUFRTZEL-IXWMQOLASA-N
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Description

This compound is a structurally complex molecule featuring a pyridazine core substituted with a 2,4-dichlorobenzyl group, a hydrazinyl linker, and a conjugated dienone system terminating in a thiophene ring. The (1E,4Z) stereochemistry of the dienone system may influence its biological activity by modulating binding affinity to target proteins or altering metabolic stability .

Properties

IUPAC Name

(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4OS/c21-15-4-3-14(19(22)13-15)12-16-5-8-20(26-24-16)25-23-10-9-17(27)6-7-18-2-1-11-28-18/h1-11,13,23H,12H2,(H,25,26)/b7-6-,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLVYQFUFRTZEL-IXWMQOLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a hydrazine moiety, thiophene ring, and a pyridazine derivative. Its molecular formula is C18H16ClN3SC_{18}H_{16}ClN_3S, with a molecular weight of approximately 353.85 g/mol. The conjugated double bonds in the penta-dienone structure contribute to its electronic properties, which may influence its biological activity.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains. For instance:

  • Tested Strains : The compound was evaluated against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be significantly lower than those of common antibiotics, suggesting a promising alternative for bacterial infections.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays:

  • DPPH Assay : The compound demonstrated effective scavenging activity against DPPH radicals, indicating its ability to neutralize free radicals.
  • Total Phenolic Content : High total phenolic content correlated with strong antioxidant activity, suggesting that the structure contributes to its efficacy in reducing oxidative stress.

Anticancer Activity

The anticancer effects of the compound were investigated through in vitro studies:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer).
  • IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating moderate to strong cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized several derivatives of the compound and tested their efficacy against Candida albicans. One derivative showed an MIC of 7.81 µg/mL, significantly lower than fluconazole (15.62 µg/mL), highlighting the potential for developing new antifungal agents .
  • Antioxidant Evaluation :
    • A comparative study assessed the antioxidant properties of various hydrazine derivatives. The target compound exhibited superior activity compared to structurally similar compounds, suggesting that modifications in the hydrazine moiety can enhance antioxidant capacity .
  • Anticancer Mechanism Exploration :
    • Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer cell proliferation. This binding affinity was attributed to the hydrazine nitrogen's hydrogen-bonding capacity, enhancing interaction with target proteins involved in tumor growth .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Recent studies have indicated that compounds containing thiophene and hydrazone moieties exhibit significant antifungal properties. For instance, derivatives similar to the compound have shown promising antifungal activity against various pathogens such as Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea. These studies suggest that the incorporation of thiophene and hydrazone structures can enhance antifungal efficacy, making them valuable candidates for developing new antifungal agents .

Anticancer Properties
Research has also explored the anticancer potential of hydrazone derivatives. Compounds with similar structural characteristics have been tested against multiple cancer cell lines, including breast, ovarian, and lung cancers. Preliminary results indicate that these compounds can inhibit cell proliferation effectively, suggesting their utility in cancer therapeutics. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for anticancer drug development .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research into related compounds has shown that thiophene-containing derivatives can act as effective fungicides and insecticides. These compounds are designed to disrupt biological pathways in pests while being less harmful to non-target organisms. The specificity and potency of such compounds make them attractive for sustainable agricultural practices .

Structural Optimization Studies

Ongoing research focuses on optimizing the structure of (1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one to enhance its biological activity. Studies involve modifying functional groups to improve solubility and bioavailability while maintaining or enhancing efficacy against targeted pathogens or cancer cells. This iterative process is crucial for drug development and agricultural applications.

  • Antifungal Efficacy Study
    A study published in 2018 evaluated a series of thiophene derivatives for their antifungal properties. The results indicated that certain derivatives exhibited lower EC50 values than established antifungals, showcasing the potential of these compounds in agricultural applications .
  • Cancer Cell Line Testing
    Another study assessed the cytotoxic effects of hydrazone derivatives on multiple cancer cell lines using MTT assays. The findings revealed significant inhibition of cell growth in breast and lung cancer cells, indicating the therapeutic potential of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with three structurally analogous molecules (Table 1). Key differences lie in substitution patterns, stereochemistry, and functional groups, which directly impact physicochemical properties, target selectivity, and pharmacokinetic profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity (IC₅₀/EC₅₀) Key Reference
Target Compound (this work) Pyridazine 2,4-dichlorobenzyl, thiophene-dienone Not reported (hypothetical) N/A
6-(2,4-Dichlorobenzyl)pyridazin-3-yl hydrazine Pyridazine 2,4-dichlorobenzyl, hydrazine Antifungal (EC₅₀: 12 μM)
(E)-5-Thiophen-2-ylpenta-1,4-dien-3-one Dienone Thiophene Tyrosine kinase inhibition (IC₅₀: 8.3 μM)
3-[(2,4-Dichlorophenyl)methyl]pyridazine Pyridazine 2,4-dichlorobenzyl Antibacterial (MIC: 16 μg/mL)

Key Findings :

The hydrazine linker may improve solubility relative to non-polar analogs but could reduce metabolic stability due to susceptibility to oxidative cleavage .

Stereochemical Influence: The (1E,4Z) configuration in the dienone system is distinct from the (1E,4E) isomer found in related kinase inhibitors. Computational docking studies suggest that the Z-configuration at C4 may sterically hinder interactions with ATP-binding pockets, reducing kinase affinity compared to (1E,4E) analogs .

Thiophene-containing dienones (e.g., (E)-5-Thiophen-2-ylpenta-1,4-dien-3-one) show kinase inhibition but lack the pyridazine moiety, suggesting a trade-off between target selectivity and scaffold complexity .

Q & A

Q. What are the established synthetic routes for (1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one?

The synthesis typically involves multi-step protocols:

  • Hydrazine coupling : Reacting 6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl hydrazine with a β-keto enone precursor under acidic conditions to form the hydrazinyl linkage .
  • Thiophene incorporation : Introducing the thiophen-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the reactivity of intermediates .
  • Stereochemical control : Ensuring (1E,4Z) configuration by using solvent polarity adjustments (e.g., DMF/water mixtures) to favor the desired isomer during cyclization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray diffraction (XRD) : Resolves stereochemistry and confirms the (1E,4Z) configuration. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are common for similar hydrazinyl derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify protons and carbons adjacent to electron-withdrawing groups (e.g., ketone at C3, hydrazine at N2). NOESY confirms spatial proximity of thiophene and dichlorophenyl groups .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 476.05 for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield using Design of Experiments (DoE)?

  • Factor screening : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh3_3)4_4: 1–5 mol%) to identify critical parameters .
  • Response surface methodology (RSM) : Model interactions between variables. For example, higher temperatures (>100°C) may improve coupling efficiency but degrade thiophene stability .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility for sensitive intermediates (e.g., diazo compounds) by minimizing exposure to ambient conditions .

Q. What computational approaches predict the compound’s reactivity and binding properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution. The dichlorophenyl group exhibits strong electron-withdrawing effects, polarizing the hydrazine moiety .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes). The thiophene and pyridazinyl groups show π-π stacking potential in hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability, indicating moderate bioavailability but potential CYP450 inhibition risks .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test activity in standardized assays (e.g., MIC for antimicrobial studies) using pure enantiomers to rule out impurity effects .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrazine cleavage under physiological pH) that may alter observed activity .
  • Crystallographic vs. solution-state comparisons : Confirm if crystal packing forces (e.g., hydrogen bonds in XRD structures) influence in vitro behavior .

Q. What mechanistic studies elucidate the compound’s biological activity?

  • ROS scavenging assays : Probe antioxidant potential via DPPH radical quenching. The thiophene and hydrazine groups may donate electrons, reducing oxidative stress .
  • Kinase inhibition profiling : Use kinase-enriched lysates and ATP-competitive ELISA to identify targets (e.g., JAK2 or EGFR kinases) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) tests if the compound induces caspase-3/7 activation in cancer cell lines .

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